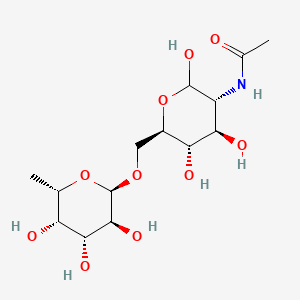

2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose

Übersicht

Beschreibung

2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a glycoside composed of a glucopyranose unit linked to an alpha-L-fucopyranosyl moiety. This compound is significant in various biological processes and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with an alpha-L-fucopyranosyl donor. The reaction conditions often include the use of a suitable catalyst, such as a Lewis acid, and an appropriate solvent to facilitate the glycosylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of the fucosyl group to the glucopyranose unit. This method is advantageous due to its specificity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: This compound is involved in studying glycosylation processes and the role of carbohydrates in cell signaling.

Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various glycosides.

Wirkmechanismus

The mechanism of action of 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of fucosyl groups to target molecules. This process is crucial in various cellular functions, including cell-cell recognition and signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **2-Acetamido-2-deoxy-6-O-(beta-D-galactopyran

2-Acetamido-2-deoxy-D-glucose: Lacks the fucosyl group and has different biological properties.

Biologische Aktivität

2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose, commonly referred to as a fucosylated oligosaccharide, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is notably isolated from the urine of patients with fucosidosis, a lysosomal storage disorder characterized by the accumulation of fucose due to defective alpha-L-fucosidase activity. Understanding its biological activity is crucial for exploring its potential therapeutic applications and implications in disease mechanisms.

- Chemical Formula : C14H25NO10

- Molecular Weight : 367.35 g/mol

- CAS Number : 37776-59-3

- Structure : The compound features an acetamido group and a fucosyl moiety linked to a glucopyranose backbone, which influences its biological interactions.

1. Role in Fucosidosis

Fucosidosis is marked by various clinical manifestations such as neurological deterioration and growth retardation. The presence of this compound in urine serves as a biomarker for this condition, indicating its potential role in diagnostic applications . The accumulation of this compound correlates with the severity of symptoms in affected individuals.

2. Glycan Interactions

The oligosaccharide exhibits specific binding properties to lectins, which are proteins that recognize and bind carbohydrates. For instance, studies have demonstrated that certain lectins show a strict specificity for core α1,6-fucosylation, which is crucial for understanding cancer biology and glycoprotein quality control . This binding can influence cellular signaling pathways and immune responses.

3. Potential Antiviral Activity

Research indicates that fucosylated oligosaccharides may possess antiviral properties. For example, they have been shown to inhibit the binding of viruses to host cells by mimicking host glycan structures, thereby blocking viral entry . This suggests that this compound could be explored for therapeutic interventions against viral infections.

Case Study 1: Fucosidosis Diagnosis

A study involving patients with fucosidosis highlighted the correlation between elevated levels of this compound in urine samples and clinical symptoms. The analysis provided insights into the biochemical pathways affected by the deficiency of alpha-L-fucosidase and emphasized the importance of this compound as a diagnostic marker .

Case Study 2: Antiviral Applications

In vitro studies have shown that fucosylated oligosaccharides can inhibit viral replication by preventing virus-cell interactions. Specifically, compounds similar to this compound were tested against influenza viruses, demonstrating significant reductions in viral load . These findings suggest potential applications in antiviral drug development.

Table 1: Biological Activities of this compound

Eigenschaften

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16)/t4-,6+,7+,8+,9+,10+,11+,12-,13?,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVYGSAFLBSSQ-PKAYUKAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 2-O-acetyl group in the mannosyl donors for the synthesis of this complex carbohydrate?

A1: The research highlights the crucial role of the 2-O-acetyl group in mannosyl donors for achieving high stereoselectivity during mannosylation reactions. [] This stereoselectivity is vital for constructing the desired glycosidic linkages in the target heptasaccharide, ensuring the accurate arrangement of sugar units. The researchers strategically employed this protecting group to control the stereochemistry at the newly formed glycosidic bond, ultimately leading to the successful synthesis of the complex carbohydrate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.